(2S)-3-Benzyl-2-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-Benzyl-2-methylpentanoic acid is an organic compound with a chiral center at the second carbon atom. This compound is characterized by a benzyl group attached to the third carbon and a methyl group attached to the second carbon of the pentanoic acid chain. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-Benzyl-2-methylpentanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, such as (S)-2-methylpentanoic acid, with benzyl bromide in the presence of a strong base like sodium hydride. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic hydrogenation of a precursor compound, followed by purification through crystallization or distillation. The choice of catalysts and reaction conditions can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2S)-3-Benzyl-2-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of (2S)-3-Benzyl-2-methylpentanol.
Substitution: Formation of nitrobenzyl or halobenzyl derivatives.
Scientific Research Applications
(2S)-3-Benzyl-2-methylpentanoic acid has several applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-3-Benzyl-2-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity or altering its function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- (2R)-3-Benzyl-2-methylpentanoic acid
- (2S)-3-Phenyl-2-methylpentanoic acid
- (2S)-3-Benzyl-2-ethylpentanoic acid
Comparison: (2S)-3-Benzyl-2-methylpentanoic acid is unique due to its specific stereochemistry and the presence of both benzyl and methyl groups. Compared to its enantiomer, (2R)-3-Benzyl-2-methylpentanoic acid, the (2S) configuration may exhibit different biological activities and interactions. The presence of the benzyl group distinguishes it from other similar compounds, such as (2S)-3-Phenyl-2-methylpentanoic acid, which has a phenyl group instead.
Properties
IUPAC Name |
(2S)-3-benzyl-2-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-12(10(2)13(14)15)9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,14,15)/t10-,12?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXXCVNOONKYRF-NUHJPDEHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)C(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC1=CC=CC=C1)[C@H](C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.